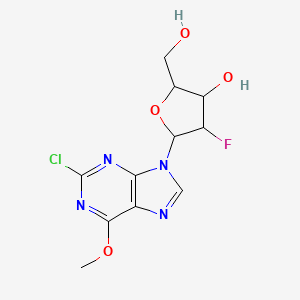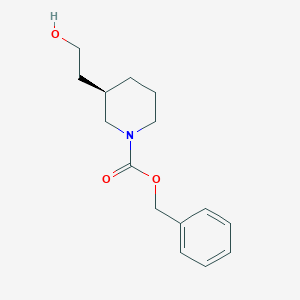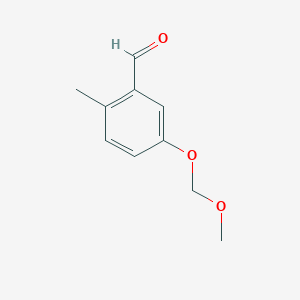![molecular formula C31H31IN2O8 B12103806 1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12103806.png)
1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is a synthetic nucleoside analog. This compound is characterized by the presence of a 5-iodo-2’-O-methyl-uridine core, which is modified with a bis(4-methoxyphenyl)phenylmethyl group at the 5’-O position. Such modifications are often employed to enhance the biological activity and stability of nucleoside analogs, making them valuable in various scientific and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved by methylation to form 2’-O-methyl-uridine.
Iodination at the 5-position: This step introduces the iodine atom at the 5-position of the uridine ring.
Protection of the 5’-hydroxyl group:
Each of these steps requires specific reagents and conditions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while iodination can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution reactions: The iodine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common for nucleoside analogs.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as thiols, amines, or halides, often in the presence of a base.
Oxidation and reduction reactions: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution of the iodine atom with a thiol group would yield a thioether derivative .
科学研究应用
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine: Another nucleoside analog with similar modifications but a different nucleobase.
5’-O-(4,4’-dimethoxytrityl)-2’-deoxythymidine: A related compound used in DNA synthesis.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-iodo-2’-O-methyl-uridine is unique due to its specific combination of modifications, which confer enhanced stability and biological activity compared to other nucleoside analogs. Its iodinated uridine core and bis(4-methoxyphenyl)phenylmethyl protection make it particularly effective in disrupting nucleic acid synthesis .
属性
分子式 |
C31H31IN2O8 |
|---|---|
分子量 |
686.5 g/mol |
IUPAC 名称 |
1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31IN2O8/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(35)27(40-3)29(42-25)34-17-24(32)28(36)33-30(34)37/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37) |
InChI 键 |
VYNNFLLSYDWMCJ-UHFFFAOYSA-N |
规范 SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)



![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)


